Spiro[4.5]dec-6-ene-1,8-dione
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Overview
Description
Spiro[4.5]dec-6-ene-1,8-dione is an organic compound with the molecular formula C10H12O2. It belongs to the class of spiro compounds, which are characterized by having two or more rings sharing a single common atom. This compound is notable for its unique spiro structure, which imparts distinct chemical and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Spiro[4.5]dec-6-ene-1,8-dione can be synthesized through various methods. One common approach involves the dienone-phenol rearrangement. For instance, the rearrangement of 6-hydroxybicyclo[4.4.0]deca-1,4-dien-3-one catalyzed by boron trifluoride-ether complex yields this compound . The reaction conditions typically involve the use of a solvent such as ether and a catalyst like boron trifluoride.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and catalysis apply. Industrial production would likely involve optimizing reaction conditions for yield and purity, using scalable processes such as continuous flow synthesis.
Chemical Reactions Analysis
Types of Reactions
Spiro[4.5]dec-6-ene-1,8-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the spiro structure and the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce spiro[4.5]dec-6-ene-1,8-diol.
Scientific Research Applications
Spiro[4.5]dec-6-ene-1,8-dione has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Research into this compound includes its potential use in drug development, especially for its possible bioactive properties.
Industry: The compound is explored for its applications in materials science, including the development of novel polymers and advanced materials.
Mechanism of Action
The mechanism by which spiro[4.5]dec-6-ene-1,8-dione exerts its effects is largely dependent on its interaction with molecular targets. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, focusing on its role in modulating enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Spiro[4.5]dec-7-ene-6,9-dione
- Spiro[4.5]dec-6-en-8-one
- Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-
Uniqueness
Spiro[4.5]dec-6-ene-1,8-dione is unique due to its specific spiro structure and the presence of two ketone groups at positions 1 and 8. This configuration imparts distinct reactivity and stability compared to other spiro compounds.
Properties
CAS No. |
40050-16-6 |
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Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
spiro[4.5]dec-9-ene-4,8-dione |
InChI |
InChI=1S/C10H12O2/c11-8-3-6-10(7-4-8)5-1-2-9(10)12/h3,6H,1-2,4-5,7H2 |
InChI Key |
JYIPQAMDKPKECW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2(C1)CCC(=O)C=C2 |
Origin of Product |
United States |
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